molecular formula C14H17N3O2 B2483562 4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid CAS No. 1006963-91-2

4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid

Cat. No.: B2483562
CAS No.: 1006963-91-2
M. Wt: 259.309
InChI Key: KOQJZYAAEKBRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

The synthesis of 4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid include other pyrazole derivatives such as:

These compounds share structural similarities but may differ in their reactivity, biological activities, and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties that make it suitable for particular applications.

Properties

IUPAC Name

4-[(1-ethyl-5-methylpyrazol-4-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-17-10(2)12(9-16-17)8-15-13-6-4-11(5-7-13)14(18)19/h4-7,9,15H,3,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQJZYAAEKBRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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